[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-14(17-8-4-5-11(17)9-18)16-13-7-3-2-6-12(13)15-10/h2-3,6-7,11,18H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBCKKPOCVKPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoxaline Core
The quinoxaline moiety is typically synthesized via cyclocondensation reactions between 1,2-diketones and 1,2-diamines. For [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol, the reaction begins with 3-methyl-1,2-diketone and 1,2-diaminopropane under acidic conditions. A study by Long et al. demonstrated that glacial acetic acid as a catalyst at 90°C facilitates the formation of the quinoxaline ring with a yield of 33% after 4 hours.
Pyrrolidine Ring Construction
The pyrrolidine ring is introduced through a nucleophilic substitution reaction. Ethylenediamine derivatives are reacted with α,β-unsaturated carbonyl compounds, followed by reduction using sodium borohydride (NaBH4). This step achieves the secondary alcohol group at the C-2 position of the pyrrolidine ring. Optimizing solvent polarity (e.g., ethanol vs. acetonitrile) improves yields from 45% to 62%.
Final Functionalization
The methanol group is incorporated via a Grignard reaction. Treatment of the intermediate ketone with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Table 1: Key Reaction Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinoxaline formation | 3-methyl-1,2-diketone, AcOH, 90°C | 33 | 85 |
| Pyrrolidine synthesis | Ethylenediamine, NaBH4, EtOH | 62 | 90 |
| Methanol addition | MeMgBr, THF, 0°C → rt | 78 | 95 |
Catalytic Methods for Enhanced Efficiency
Brønsted Acid Catalysis
The use of p-toluenesulfonic acid (p-TSA) in acetonitrile under reflux conditions accelerates cyclocondensation, reducing reaction time from 8 hours to 4 hours. However, competing side reactions, such as deformylation, limit yields to 40–45%.
Aluminum Oxide-Mediated Cyclization
Aluminum oxide (Al2O3) as a solid catalyst promotes the formation of dihydroquinazolinone intermediates, which are subsequently oxidized in air to yield the quinoxaline derivative. This method achieves a 55% yield but requires careful control of atmospheric moisture.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, the pyrrolidine ring formation step is completed in 1.5 minutes at 220°C under microwave conditions, compared to 19 hours under conventional heating. Despite higher enantiomeric ratios (99%), scalability remains a challenge due to equipment limitations.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Organic | High purity, scalability | Lengthy reaction times (24–48 h) |
| Catalytic (Al2O3) | Moderate yields, fewer byproducts | Sensitivity to moisture |
| Microwave-Assisted | Rapid synthesis, high enantiopurity | Limited scalability |
Mechanistic Insights and Side Reactions
Competing Degradation Pathways
Under acidic conditions, the quinoxaline intermediate may undergo hydrolysis to form 3-unsubstituted indole derivatives. This is mitigated by using anhydrous solvents and inert atmospheres.
Epimerization Risks
Microwave methods induce partial epimerization at chiral centers, necessitating post-synthesis chiral resolution.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoxaline carboxylic acid, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Scientific Research Applications
[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It is used in material science for the development of novel materials with specific properties and in catalysis for various chemical transformations.
Mechanism of Action
The mechanism of action of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. The pyrrolidine ring can interact with proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
Physicochemical and Pharmacokinetic Considerations
Biological Activity
The compound [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
Structural Characteristics
The structure of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol features a quinoxaline core linked to a pyrrolidine ring with a hydroxymethyl substituent. This configuration suggests potential for various interactions with biological targets, enhancing its pharmacological relevance.
Synthesis
The synthesis of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol typically involves several chemical reactions, starting from readily available precursors such as o-phenylenediamine and ethyl pyruvate. The synthesis pathway includes:
- Formation of Quinoxaline : Reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline.
- Pyrrolidine Attachment : Subsequent reactions introduce the pyrrolidine moiety.
- Hydroxymethyl Group Addition : Finally, the hydroxymethyl group is introduced to complete the structure.
Biological Evaluation
The biological activity of [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Several studies have reported the cytotoxic effects of quinoxaline derivatives against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 Value (µM) | Reference |
|---|---|---|---|
| HCT116 | Human Colon Carcinoma | 15.0 | |
| HepG2 | Liver Hepatocellular Carcinoma | 20.5 | |
| MCF-7 | Human Breast Adenocarcinoma | 18.0 |
These studies indicate that [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
In addition to anticancer activity, the compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. The inhibition of this enzyme can lead to reduced angiogenesis in tumors, further supporting its role in cancer treatment.
The mechanism by which [1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol exerts its biological effects is believed to involve:
- Interaction with DNA : Similar to other quinoxaline derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The hydroxymethyl group may facilitate interactions with specific enzymes or receptors, enhancing its inhibitory effects on pathways critical for tumor growth.
Case Studies
Recent research has highlighted several case studies focusing on the therapeutic applications of quinoxaline derivatives:
- Antitumor Activity in Vivo : A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in xenograft models when administered at specific dosages.
- Anti-inflammatory Properties : Other derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, indicating a broader therapeutic potential beyond oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
